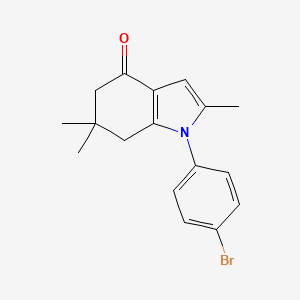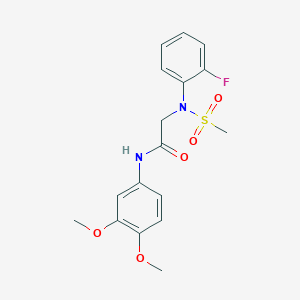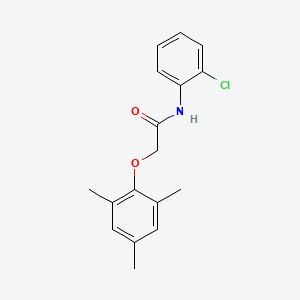![molecular formula C13H10BrN3O2S B5885194 4-bromobenzaldehyde O-[2-(2-pyrimidinylthio)acetyl]oxime](/img/structure/B5885194.png)
4-bromobenzaldehyde O-[2-(2-pyrimidinylthio)acetyl]oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromobenzaldehyde O-[2-(2-pyrimidinylthio)acetyl]oxime is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
This compound has been extensively studied for its potential applications in medicinal chemistry, particularly as an anti-cancer agent. Studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Mécanisme D'action
The mechanism of action of 4-bromobenzaldehyde O-[2-(2-pyrimidinylthio)acetyl]oxime involves the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is known to promote cell growth and survival. Additionally, it can induce apoptosis by activating caspase enzymes and inhibiting anti-apoptotic proteins.
Biochemical and Physiological Effects:
Studies have shown that 4-bromobenzaldehyde O-[2-(2-pyrimidinylthio)acetyl]oxime can induce oxidative stress and DNA damage in cancer cells, leading to their death. Additionally, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. It also has anti-oxidant properties, which can protect cells from oxidative stress and prevent DNA damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-bromobenzaldehyde O-[2-(2-pyrimidinylthio)acetyl]oxime in lab experiments is its high potency and selectivity towards cancer cells. It has been shown to be effective against a wide range of cancer cell lines, including breast, lung, and colon cancer. However, one of the limitations is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for the research on 4-bromobenzaldehyde O-[2-(2-pyrimidinylthio)acetyl]oxime. One direction could be to investigate its potential as a combination therapy with other anti-cancer agents. Another direction could be to explore its potential as a treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, further studies could be conducted to improve its solubility and bioavailability for in vivo applications.
In conclusion, 4-bromobenzaldehyde O-[2-(2-pyrimidinylthio)acetyl]oxime is a promising compound with potential applications in medicinal chemistry and other fields. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. Further research is needed to fully understand its potential and to develop more effective treatments for cancer and other diseases.
Méthodes De Synthèse
The synthesis of 4-bromobenzaldehyde O-[2-(2-pyrimidinylthio)acetyl]oxime involves the reaction of 4-bromobenzaldehyde with 2-(2-pyrimidinylthio)acetic acid hydrazide in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydroxylamine hydrochloride to form the oxime derivative.
Propriétés
IUPAC Name |
[(E)-(4-bromophenyl)methylideneamino] 2-pyrimidin-2-ylsulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O2S/c14-11-4-2-10(3-5-11)8-17-19-12(18)9-20-13-15-6-1-7-16-13/h1-8H,9H2/b17-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCCRNQAGYZBPQ-CAOOACKPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCC(=O)ON=CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(N=C1)SCC(=O)O/N=C/C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-({[(E)-(4-bromophenyl)methylidene]amino}oxy)-2-(pyrimidin-2-ylsulfanyl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[2-(1-azepanyl)-5-nitrobenzylidene]pentanohydrazide](/img/structure/B5885124.png)
![N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5885129.png)
![1-[(cyclopentylamino)carbonothioyl]-4-piperidinecarboxamide](/img/structure/B5885140.png)
![3-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5885143.png)



![4-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropoxy]benzaldehyde oxime](/img/structure/B5885178.png)



